molecular formula C9H14ClNO2 B7790724 [(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride

[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride

Cat. No.: B7790724
M. Wt: 203.66 g/mol
InChI Key: OCYSGIYOVXAGKQ-FVGYRXGTSA-N
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Description

[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride is a chemical compound known for its significant pharmacological properties. It is commonly used in pharmaceutical applications due to its ability to act as a vasoconstrictor by stimulating alpha-adrenergic receptors . This compound is often utilized in the formulation of medications aimed at treating conditions such as nasal congestion and hypotension.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzaldehyde and methylamine.

    Condensation Reaction: The 3-hydroxybenzaldehyde undergoes a condensation reaction with methylamine in the presence of a suitable catalyst to form an intermediate compound.

    Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the desired product.

    Purification: The final product is purified through recrystallization or chromatography techniques to obtain this compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride involves its interaction with alpha-adrenergic receptors. Upon binding to these receptors, the compound induces vasoconstriction by increasing intracellular calcium levels, leading to the contraction of smooth muscle cells in blood vessels. This results in increased blood pressure and reduced nasal congestion .

Comparison with Similar Compounds

Similar Compounds

    Phenylephrine: A structurally similar compound with similar pharmacological properties.

    Ephedrine: Another compound that acts as a vasoconstrictor and is used in similar medical applications.

    Pseudoephedrine: A compound with similar decongestant properties but different structural features.

Uniqueness

[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride is unique due to its specific stereochemistry, which contributes to its selective binding to alpha-adrenergic receptors. This selectivity enhances its efficacy and reduces potential side effects compared to other similar compounds .

Properties

IUPAC Name

[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYSGIYOVXAGKQ-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]CC(C1=CC(=CC=C1)O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[NH2+]C[C@@H](C1=CC(=CC=C1)O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride
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[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride
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[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride
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[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride

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